

Application Notes and Protocols for the Synthetic Preparation of *cis*-Vaccenyl Acetate

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Compound of Interest

Compound Name: *cis*-Vaccenyl acetate

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Introduction

cis-Vaccenyl acetate ((Z)-11-octadecenyl acetate, cVA) is a crucial semiochemical, most notably recognized as a multifunctional pheromone in the fruit fly, *Drosophila melanogaster*.^[1] ^[2] In this species, it is produced by males and transferred to females during mating, influencing a range of behaviors including courtship inhibition, aggregation, and modulation of courtship memory.^[3]^[4] The stereospecificity of the Z-isomer is critical for its biological activity. The synthesis of high-purity cVA is essential for research in chemical ecology, neurobiology, and for the development of novel pest management strategies.

This document provides a detailed protocol for the laboratory-scale synthesis of **cis**-vaccenyl acetate. The synthetic strategy is based on a Wittig reaction to stereoselectively form the (Z)-alkene backbone, followed by acetylation of the resulting alcohol. This approach is widely applicable for the synthesis of insect pheromones containing a Z-alkene motif.

Synthetic Pathway Overview

The synthesis of **cis**-vaccenyl acetate is accomplished in a three-step process starting from 11-bromo-1-undecanol. The key steps are:

- Formation of a phosphonium salt: 11-bromo-1-undecanol is reacted with triphenylphosphine to yield (11-hydroxyundecyl)triphenylphosphonium bromide.

- Wittig olefination: The phosphonium salt is converted to its corresponding ylide, which then reacts with heptanal to form (Z)-11-octadecen-1-ol. The use of a non-stabilized ylide under salt-free conditions favors the formation of the Z-isomer.
- Acetylation: The hydroxyl group of (Z)-11-octadecen-1-ol is acetylated using acetic anhydride to yield the final product, **cis-vaccenyl acetate**.

Data Presentation

Table 1: Summary of Reaction Yields and Product Purity

Step	Reaction	Product	Typical Yield (%)	Typical Purity (%)
1	Phosphonium Salt Formation	(11-hydroxyundecyl)triphenylphosphonium bromide	90-98	>98
2	Wittig Reaction	(Z)-11-octadecen-1-ol	70-85	>95 (Z-isomer)
3	Acetylation	(Z)-11-octadecenyl acetate	85-95	>99

Note: Yields and purity are representative and may vary depending on reaction scale and purification efficiency.

Experimental Protocols

Step 1: Synthesis of (11-hydroxyundecyl)triphenylphosphonium bromide

Materials:

- 11-bromo-1-undecanol

- Triphenylphosphine (PPh_3)
- Acetonitrile (anhydrous)
- Diethyl ether
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Büchner funnel and filter paper

Procedure:

- In a 250 mL round-bottom flask, dissolve 11-bromo-1-undecanol (10 mmol, 2.67 g) and triphenylphosphine (10 mmol, 2.62 g) in 100 mL of anhydrous acetonitrile.
- Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.
- Allow the reaction mixture to cool to room temperature.
- Slowly add diethyl ether to the stirred solution until a white precipitate forms.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the solid with cold diethyl ether (3 x 20 mL).
- Dry the product under vacuum to yield (11-hydroxyundecyl)triphenylphosphonium bromide as a white solid.

Step 2: Synthesis of (Z)-11-octadecen-1-ol via Wittig Reaction

Materials:

- (11-hydroxyundecyl)triphenylphosphonium bromide
- Sodium bis(trimethylsilyl)amide (NaHMDS) or other suitable strong base (e.g., n-butyllithium)

- Heptanal
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Schlenk flask or multi-necked flask with septum and nitrogen inlet
- Magnetic stirrer
- Syringes

Procedure:

- In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, suspend (11-hydroxyundecyl)triphenylphosphonium bromide (10 mmol, 5.13 g) in 100 mL of anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a 1.0 M solution of NaHMDS in THF (11 mL, 11 mmol) dropwise via syringe. The formation of the ylide is indicated by a color change to deep orange or red.
- Stir the mixture at 0 °C for 1 hour.
- Cool the ylide solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of freshly distilled heptanal (10 mmol, 1.14 g) in 10 mL of anhydrous THF dropwise via syringe, maintaining the internal temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude (Z)-11-octadecen-1-ol by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2 to 95:5).

Step 3: Synthesis of (Z)-11-octadecenyl acetate (Acetylation)

Materials:

- (Z)-11-octadecen-1-ol
- Acetic anhydride
- Pyridine (anhydrous) or triethylamine
- 4-Dimethylaminopyridine (DMAP, catalytic amount)
- Dichloromethane (anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Magnesium sulfate (anhydrous)
- Round-bottom flask with magnetic stirrer

Procedure:

- In a 100 mL round-bottom flask, dissolve (Z)-11-octadecen-1-ol (8 mmol, 2.15 g) in 40 mL of anhydrous pyridine (or a mixture of dichloromethane and triethylamine). Add a catalytic amount of DMAP (e.g., 0.1 mmol).[5]
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (16 mmol, 1.63 g) to the stirred solution.[5]
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC until the starting alcohol is consumed.
- Dilute the reaction mixture with 50 mL of dichloromethane and transfer to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **cis-vaccenyl acetate** by column chromatography on silica gel (eluent: hexane/ethyl acetate, e.g., 99:1) to obtain the final product as a colorless oil.

Characterization of **cis-Vaccenyl Acetate**

The identity and purity of the synthesized **cis-vaccenyl acetate** should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis: The purified product should be analyzed by GC-MS to confirm its molecular weight and fragmentation pattern. The mass spectrum of **cis-vaccenyl acetate** will show a molecular ion peak (M⁺) at m/z 310.5.[6]

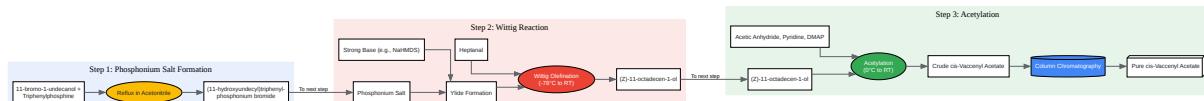
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure, particularly the presence and stereochemistry of the double bond.

- **¹H NMR (CDCl₃):** Expected signals include a triplet around 4.05 ppm (2H, -CH₂-OAc), a multiplet around 5.35 ppm (2H, -CH=CH-), a singlet around 2.04 ppm (3H, -OAc), and a

series of multiplets for the aliphatic chain protons.

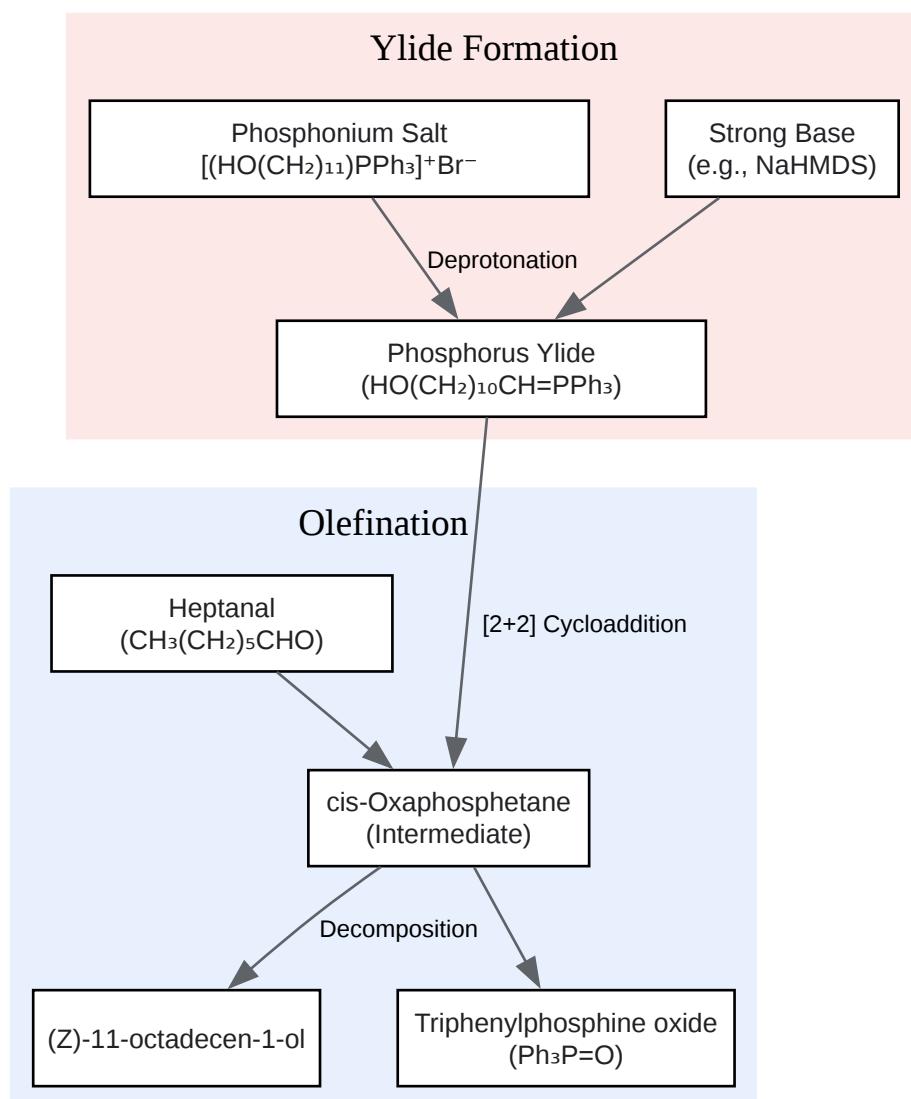
- ^{13}C NMR (CDCl_3): Expected signals include a peak around 171.2 ppm for the carbonyl carbon, peaks around 129-130 ppm for the alkene carbons, a peak around 64.7 ppm for the $-\text{CH}_2\text{-OAc}$ carbon, and a peak around 21.0 ppm for the acetyl methyl carbon.[6]

Mandatory Visualizations



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Caption: Overall workflow for the synthesis of **cis-vaccenyl acetate**.



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Caption: Key steps in the Z-selective Wittig reaction.

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